![molecular formula C20H15NO2 B6377323 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% CAS No. 1261918-60-8](/img/structure/B6377323.png)
4-(4-Benzyloxyphenyl)-2-cyanophenol, 95%
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Overview
Description
4-(4-Benzyloxyphenyl)-2-cyanophenol, 95%, also known as 4-BPCP, is a synthetic compound that has been used in a variety of scientific research applications. It has been found to have a wide array of biochemical and physiological effects, and has been used in the laboratory for a variety of experiments.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of various heterocyclic compounds, as a ligand for the coordination of metal ions, and as a reagent for the synthesis of other organic compounds. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to interact with a variety of proteins, enzymes, and other molecules in the body. It is thought to act as a chelating agent, binding to metal ions and forming complexes, which can then affect the activity of proteins and enzymes. It is also believed to interact with other molecules in the body, such as hormones, neurotransmitters, and other metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been found to have a variety of effects on the body, including antioxidant, anti-inflammatory, and antifungal properties. It has also been found to have an effect on the metabolism of hormones, neurotransmitters, and other metabolites. In addition, it has been found to have an effect on the expression of genes involved in the development and regulation of the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments include its low cost, ease of use, and availability. It is also relatively safe to use and has a wide range of applications. The main limitation of using 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is the lack of understanding of its mechanism of action. As such, it is difficult to predict the effects of 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% on a given experiment.
Future Directions
There are a number of potential future directions for 4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% research. These include further investigation into its mechanism of action, further study of its biochemical and physiological effects, and further exploration of its potential applications in the laboratory. Additionally, further research could be done into its potential use as a drug or therapeutic agent, as well as its potential use in the synthesis of other compounds. Finally, further research into its potential toxicity and safety profile could be conducted.
Synthesis Methods
4-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is typically synthesized through a two-step process involving the reaction of 4-hydroxybenzaldehyde with 4-benzyloxybenzoyl chloride followed by the reaction of the resulting 4-benzyloxybenzaldehyde with sodium cyanide. The product is then purified and recrystallized to obtain a 95% pure product.
properties
IUPAC Name |
2-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUARMNPRQUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685006 |
Source
|
Record name | 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-cyanophenol | |
CAS RN |
1261918-60-8 |
Source
|
Record name | 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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